molecular formula C17H26N2O4S B512977 1-{4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one CAS No. 940989-60-6

1-{4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one

Cat. No. B512977
CAS RN: 940989-60-6
M. Wt: 354.5g/mol
InChI Key: UCZSJJYYHXYJGI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the piperazine ring and the benzenesulfonyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the methoxy group might be susceptible to reactions with strong acids, while the piperazine ring might participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and methoxy groups might increase its solubility in polar solvents .

Mechanism of Action

Target of Action:

Pralsetinib primarily targets the RET (c-RET) protein. RET (rearranged during transfection) is a receptor tyrosine kinase involved in cell growth, differentiation, and survival. In particular, RET plays a crucial role in neural crest development and thyroid gland function. Aberrant activation of RET due to mutations or rearrangements can lead to oncogenic signaling, making it an attractive target for cancer therapy .

Mode of Action:

Pralsetinib acts as a selective RET inhibitor . It binds to the ATP-binding site of the RET kinase domain, preventing ATP from binding. This inhibits RET autophosphorylation and downstream signaling pathways. By blocking RET activation, Pralsetinib disrupts cell proliferation and survival signals, ultimately suppressing tumor growth .

Biochemical Pathways:

The affected pathways include the MAPK/ERK (mitogen-activated protein kinase/extracellular signal-regulated kinase) and PI3K/AKT (phosphoinositide 3-kinase/protein kinase B) pathways. These pathways regulate cell proliferation, survival, and differentiation. Pralsetinib’s inhibition of RET disrupts these cascades, leading to decreased tumor cell viability .

Result of Action:

Pralsetinib’s action results in:

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

properties

IUPAC Name

1-[4-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-12(2)15-11-17(16(23-5)10-13(15)3)24(21,22)19-8-6-18(7-9-19)14(4)20/h10-12H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZSJJYYHXYJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCN(CC2)C(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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